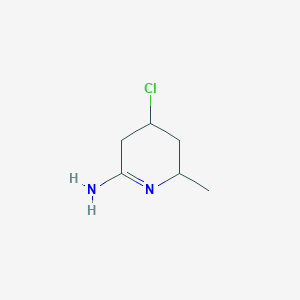
4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine is a heterocyclic organic compound that features a tetrahydropyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine typically involves the chlorination of a suitable precursor followed by amination. One common method starts with the chlorination of 2-methyl-2,3,4,5-tetrahydropyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting 4-chloro derivative is then subjected to amination using ammonia or an amine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated amine form.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-Chloro-2-methylaniline: This compound is structurally similar but lacks the tetrahydropyridine ring.
2-Methyl-2,3,4,5-tetrahydropyridine: This compound is similar but does not have the chlorine substitution.
4-Chloro-2-methylpyridine: This compound has a pyridine ring instead of a tetrahydropyridine ring.
Uniqueness
4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine is unique due to the combination of its tetrahydropyridine ring and specific substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C6H11ClN2 |
|---|---|
分子量 |
146.62 g/mol |
IUPAC名 |
4-chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C6H11ClN2/c1-4-2-5(7)3-6(8)9-4/h4-5H,2-3H2,1H3,(H2,8,9) |
InChIキー |
BCJYSWHRVKFIKY-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


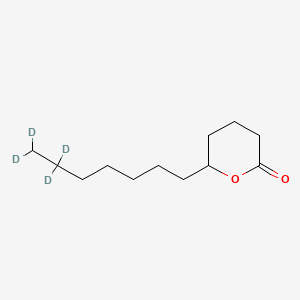
![2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B12368734.png)

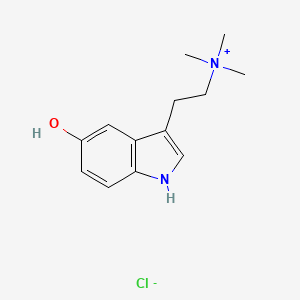
![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)
![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)
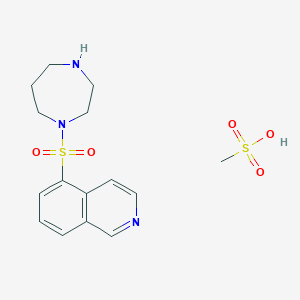
![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)

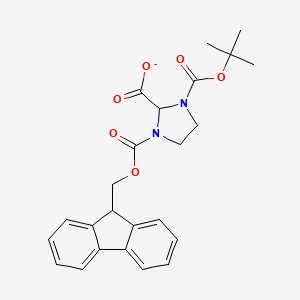
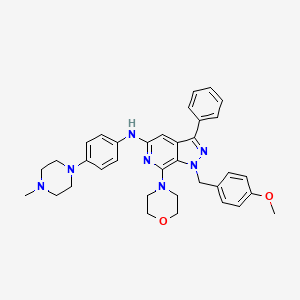
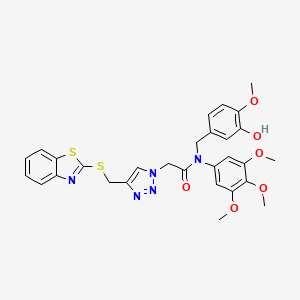
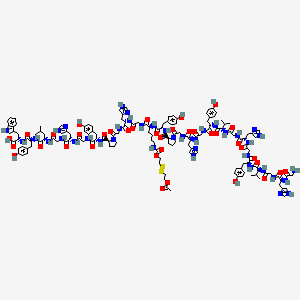
![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)
